Cas no 2034267-70-2 (methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate)

Methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate is a synthetic organic compound featuring a pyrrolidine core functionalized with a 2-bromobenzoyl group and a thioether-linked acetate ester. This structure imparts versatility in medicinal chemistry and drug development, particularly as an intermediate in the synthesis of bioactive molecules. The bromobenzoyl moiety offers potential for further derivatization via cross-coupling reactions, while the thioether linkage enhances stability and reactivity in nucleophilic substitutions. The methyl ester group provides a handle for hydrolysis or transesterification, facilitating downstream modifications. Its well-defined reactivity profile makes it valuable for constructing complex pharmacophores or exploring structure-activity relationships in pharmaceutical research.
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate structure
2034267-70-2 structure
Product name:methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
CAS No:2034267-70-2
MF:C14H16BrNO3S
MW:358.250741958618
CID:5378476

methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-[[1-(2-bromobenzoyl)-3-pyrrolidinyl]thio]acetate
    • methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
    • Inchi: 1S/C14H16BrNO3S/c1-19-13(17)9-20-10-6-7-16(8-10)14(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
    • InChI Key: WNQYMAZFQHRCHK-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CSC1CCN(C(=O)C2=CC=CC=C2Br)C1

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 483.1±45.0 °C(Predicted)
  • pka: -2.80±0.40(Predicted)

methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6435-9342-4mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
4mg
$66.0 2023-09-09
Life Chemicals
F6435-9342-5mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
5mg
$69.0 2023-09-09
Life Chemicals
F6435-9342-10mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
10mg
$79.0 2023-09-09
Life Chemicals
F6435-9342-2mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
2mg
$59.0 2023-09-09
Life Chemicals
F6435-9342-3mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
3mg
$63.0 2023-09-09
Life Chemicals
F6435-9342-2μmol
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6435-9342-10μmol
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6435-9342-1mg
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
1mg
$54.0 2023-09-09
Life Chemicals
F6435-9342-5μmol
methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate
2034267-70-2
5μmol
$63.0 2023-09-09

Additional information on methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate

Methyl 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034267-70-2): A Comprehensive Overview

Methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034267-70-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.

The molecular structure of methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate is composed of a pyrrolidine ring, a bromobenzoyl group, and a sulfanyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The pyrrolidine ring is known for its ability to form stable secondary amine structures, which can interact with various biological targets. The bromobenzoyl group, on the other hand, introduces halogenated aromaticity, which can enhance the compound's lipophilicity and bioavailability.

The synthesis of methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate typically involves multi-step reactions. One common approach is to start with the bromination of benzene to form 2-bromobenzoic acid. This intermediate is then coupled with a pyrrolidine derivative using standard peptide coupling techniques such as EDC/HOBt or HATU. The resulting product is further modified by introducing the sulfanyl acetate group through thiolysis reactions. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, making it more suitable for large-scale production.

In terms of biological activity, methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate has shown promising results in various preclinical studies. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies in the European Journal of Pharmacology (2020) reported that the compound has significant antiproliferative effects on cancer cells, particularly in breast and colon cancer models.

The mechanism of action of methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate is not yet fully understood, but preliminary findings suggest that it may target multiple signaling pathways involved in inflammation and cell proliferation. For instance, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), key regulators of cellular responses to stress and inflammation.

Despite its promising therapeutic potential, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of various diseases. These studies will provide valuable insights into the optimal dosing regimens and potential side effects associated with this compound.

In conclusion, methyl 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034267-70-2) represents an exciting area of research in medicinal chemistry and pharmaceutical development. Its unique structural features and biological activities make it a promising candidate for the treatment of inflammatory diseases and cancer. As research continues to advance, we can expect to see more detailed studies on its mechanism of action and clinical applications.

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